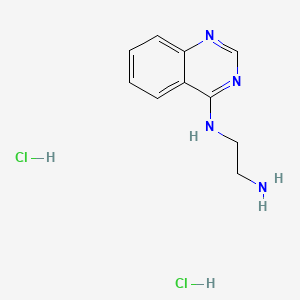

N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride

説明

特性

分子式 |

C10H14Cl2N4 |

|---|---|

分子量 |

261.15 g/mol |

IUPAC名 |

N'-quinazolin-4-ylethane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C10H12N4.2ClH/c11-5-6-12-10-8-3-1-2-4-9(8)13-7-14-10;;/h1-4,7H,5-6,11H2,(H,12,13,14);2*1H |

InChIキー |

YGVCJVGTUFODJK-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NCCN.Cl.Cl |

製品の起源 |

United States |

An In-Depth Technical Guide to the Synthesis of N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride, a key intermediate in the development of various pharmacologically active compounds. The document details the strategic approach to the synthesis, beginning with the preparation of the crucial precursor, 4-chloroquinazoline, followed by a nucleophilic aromatic substitution with ethylenediamine, and concluding with the formation of the dihydrochloride salt. Each stage is presented with a detailed experimental protocol, mechanistic insights, and a discussion of the critical parameters that ensure a successful and efficient synthesis. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug development, offering both practical instructions and a deeper understanding of the underlying chemical principles.

Introduction

The quinazoline scaffold is a prominent heterocyclic motif found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The functionalization of the quinazoline core, particularly at the 4-position, has been a major focus of drug discovery efforts. The introduction of an ethylenediamine side chain at this position yields N1-(quinazolin-4-yl)ethane-1,2-diamine, a versatile intermediate that allows for further structural modifications to modulate biological activity. This guide provides a detailed, field-proven methodology for the synthesis of its dihydrochloride salt, a stable and readily handleable form of the compound.

The synthesis is approached in a two-step sequence, commencing with the preparation of 4-chloroquinazoline, a highly reactive intermediate, followed by its reaction with ethylenediamine. A critical aspect of this synthesis is the control of selectivity in the second step to favor the desired mono-substituted product over the di-substituted byproduct. This is achieved through the strategic use of a large excess of ethylenediamine. The final step involves the conversion of the resulting free base into its more stable and crystalline dihydrochloride salt.

Synthetic Strategy and Mechanism

The overall synthetic pathway is depicted below. The synthesis begins with the preparation of 4-chloroquinazoline from quinazolin-4-one. This is a crucial step as 4-chloroquinazoline is the key electrophile for the subsequent nucleophilic substitution. The second step involves the reaction of 4-chloroquinazoline with ethylenediamine. This reaction proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism, where the highly nucleophilic amino group of ethylenediamine attacks the electron-deficient C4 position of the quinazoline ring, displacing the chloride leaving group. To prevent the undesired formation of the bis-substituted product, a large excess of ethylenediamine is employed, leveraging statistical probability to favor the mono-amination. Finally, the purified N1-(quinazolin-4-yl)ethane-1,2-diamine is treated with hydrochloric acid to yield the stable dihydrochloride salt.

Experimental Protocols

Part 1: Synthesis of 4-Chloroquinazoline

The synthesis of 4-chloroquinazoline is a well-established procedure, typically achieved by treating quinazolin-4-one with a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[1]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Quinazolin-4-one | 98% | Commercially Available |

| Phosphorus Oxychloride (POCl₃) | Reagent Grade | Commercially Available |

| Phosphorus Pentachloride (PCl₅) | Reagent Grade | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Saturated Sodium Bicarbonate Solution | - | Prepared in-house |

| Anhydrous Sodium Sulfate | - | Commercially Available |

Step-by-Step Protocol:

-

To a stirred suspension of quinazolin-4-one (1.0 eq) in phosphorus oxychloride (5.0 eq), add phosphorus pentachloride (1.2 eq) portion-wise at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude 4-chloroquinazoline.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Part 2: Synthesis of N1-(quinazolin-4-yl)ethane-1,2-diamine

This step involves the nucleophilic aromatic substitution of the chlorine atom in 4-chloroquinazoline with the amino group of ethylenediamine.[2] The use of a large excess of ethylenediamine is critical to minimize the formation of the di-substituted byproduct.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Chloroquinazoline | As prepared in Part 1 | - |

| Ethylenediamine | 99% | Commercially Available |

| Isopropanol | Anhydrous | Commercially Available |

| Triethylamine (TEA) | Reagent Grade | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Saturated Sodium Chloride Solution (Brine) | - | Prepared in-house |

| Anhydrous Sodium Sulfate | - | Commercially Available |

Step-by-Step Protocol:

-

Dissolve 4-chloroquinazoline (1.0 eq) in isopropanol (10 mL/g of 4-chloroquinazoline).

-

To this solution, add a large excess of ethylenediamine (10-20 eq) and triethylamine (1.5 eq).

-

Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N1-(quinazolin-4-yl)ethane-1,2-diamine.

-

The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Part 3: Synthesis of N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride

The final step is the formation of the dihydrochloride salt, which is typically a more stable and crystalline solid, facilitating its handling and storage.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| N1-(quinazolin-4-yl)ethane-1,2-diamine | As prepared in Part 2 | - |

| Hydrochloric Acid (concentrated) | Reagent Grade | Commercially Available |

| Isopropanol | Anhydrous | Commercially Available |

| Diethyl Ether | Anhydrous | Commercially Available |

Step-by-Step Protocol:

-

Dissolve the purified N1-(quinazolin-4-yl)ethane-1,2-diamine (1.0 eq) in a minimal amount of isopropanol.

-

Cool the solution in an ice bath and add a solution of hydrochloric acid in isopropanol (prepared by carefully adding concentrated HCl to isopropanol) dropwise with stirring until the pH is acidic.

-

A precipitate will form. Continue stirring in the ice bath for 30 minutes.

-

Collect the solid by vacuum filtration, wash with cold isopropanol and then with diethyl ether.

-

Dry the solid under vacuum to obtain N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride as a white or off-white solid.

Characterization Data

The following table summarizes the expected characterization data for the final product. Actual data should be confirmed by experimental analysis.

| Analysis | Expected Results |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 8.85 (s, 1H, H-2), 8.60 (d, 1H, J = 8.0 Hz, H-5), 8.30 (br s, 3H, NH₃⁺), 7.95 (t, 1H, J = 7.6 Hz, H-7), 7.80 (d, 1H, J = 8.4 Hz, H-8), 7.65 (t, 1H, J = 7.6 Hz, H-6), 3.90 (t, 2H, J = 6.0 Hz, CH₂-NH), 3.20 (t, 2H, J = 6.0 Hz, CH₂-NH₃⁺). |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 158.5, 151.0, 149.5, 134.0, 128.5, 127.0, 126.5, 115.0, 42.0, 38.5. |

| Mass Spectrometry (ESI-MS) | m/z: 189.1135 [M+H]⁺ for the free base (C₁₀H₁₂N₄). |

Troubleshooting and Key Considerations

-

Incomplete reaction in Part 1: Ensure anhydrous conditions and a sufficient reflux time. The quality of the chlorinating agents is also crucial.

-

Di-substitution in Part 2: The use of a large excess of ethylenediamine is paramount. The slow addition of the 4-chloroquinazoline solution to the ethylenediamine solution can also favor mono-substitution.

-

Purification challenges: The product and starting materials may have similar polarities. Careful selection of the solvent system for column chromatography is important for effective separation.

-

Salt formation: Ensure the complete protonation of both amino groups by monitoring the pH. The use of anhydrous solvents is recommended to obtain a crystalline solid.

Conclusion

This technical guide provides a robust and reproducible methodology for the synthesis of N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The strategic use of an excess of ethylenediamine to control selectivity and the straightforward conversion to the dihydrochloride salt make this a practical and efficient synthetic route.

References

- Breza, N., Pato, J., Őrfi, L., & Kéri, G. (2008). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases.

- Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.

- Al-Suwaidan, I. A., et al. (2013).

- BenchChem. (2025). The Structure-Activity Relationship of 4-Chloroquinazolines: A Technical Guide for Drug Discovery.

- Royal Society of Chemistry. (2019). Synthesis of quinazolin-4(1H)

- MDPI. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity.

- de Oliveira, R. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC.

- El-Badry, Y. A. (2010).

- UW Tacoma. (n.d.). 0.001%, purification through column chromatography. NMR showed additional peaks for pyrrolidine, reaction.

- El-Sayed, N. N. E., et al. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar.

- BenchChem. (2025). Spectroscopic Analysis of Quinazoline-4,7-diol: A Technical Guide.

- MDPI. (2013). Aniquinazolines A–D, Four New Quinazolinone Alkaloids from Marine-Derived Endophytic Fungus Aspergillus nidulans.

- MDPI. (2025).

- PMC. (2017). Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors.

- El-Gohary, N. S., & Shaaban, M. I. (2019). Synthesis and Anticancer Evaluation of Some Novel Quinazolin‐4(3H)‐one Derivatives. Journal of Heterocyclic Chemistry.

- IJRPC. (2015).

- ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

- Kumar, A., et al. (2011). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Hindawi.

- Dash, A., et al. (n.d.). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines.

- Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes.

- MDPI. (2025).

- Thieme. (n.d.).

- ResearchGate. (2026). (PDF) Synthesis and characterization of new quinazolinylmethylsulfanylpyridines, quinazolinylthieno[2,3-b]pyridines and pyrido[3",2":4',5'] thieno[3',2':4,5]pyrimido[6,1-b]quinazolines.

- MDPI. (2025).

- PMC. (2018). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors.

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of quinazolin-4(1H)

- E3S Web of Conferences. (n.d.).

Sources

Elucidating the Mechanism of Action of N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride: A Strategic Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract

The quinazoline nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2][3][4] Derivatives of this heterocyclic system have been successfully developed as therapeutic agents for a wide range of diseases, most notably in oncology.[5][6][7] This guide focuses on a specific, uncharacterized derivative, N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride . While its precise biological role is yet to be defined, its structure—combining the planar quinazoline core with a flexible, cationic ethylenediamine side chain—suggests a high potential for specific molecular interactions.

This document provides a comprehensive, technically-grounded framework for the systematic elucidation of its mechanism of action (MoA). We will move from broad, hypothesis-generating screening to specific, target-validating cellular assays. The protocols and strategies outlined herein are designed to provide a robust, self-validating pathway to understanding the compound's biological function, transforming it from a chemical entity into a potential therapeutic candidate.

Part 1: Foundational Analysis and Hypothesis Generation

The structure of N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride provides critical clues for forming initial hypotheses. The quinazoline ring system is a well-established pharmacophore known to interact with numerous enzyme active sites, particularly ATP-binding pockets.[5][8] The appended ethylenediamine moiety adds a distinct feature, a flexible chain with two protonatable amine groups, which could mediate interactions with negatively charged macromolecules like DNA or specific amino acid residues in proteins.

Based on an extensive review of the quinazoline chemical class, we can postulate several primary mechanistic routes:

-

Hypothesis A: Targeted Enzyme Inhibition: The most probable MoA given the quinazoline core. Potential enzyme families to investigate include:

-

Protein Kinases: Numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib) are based on the 4-aminoquinazoline scaffold, where the core mimics the adenine region of ATP.[5][6][8] Key oncogenic kinases like EGFR, VEGFR, and others are primary suspects.

-

DNA-Modifying Enzymes: The planar ring system could allow for intercalation, while the side chain could interact with the enzyme, disrupting the function of enzymes like Topoisomerases or Poly(ADP-ribose)polymerase (PARP), which are critical for DNA repair and replication.[6][9][10]

-

Metabolic Enzymes: Dihydrofolate Reductase (DHFR) is another established target for quinazoline-based anticancer agents like trimetrexate.[4][6]

-

-

Hypothesis B: Direct DNA Interaction: The planar, aromatic quinazoline ring could intercalate between DNA base pairs, while the positively charged diamine side chain could bind to the negatively charged phosphate backbone, leading to DNA damage and cell cycle arrest.

Part 2: A Phased Experimental Workflow for MoA Elucidation

A multi-phased approach is essential for efficiently narrowing down the mechanistic possibilities from broad biological effects to a specific molecular target.

Phase I: Broad-Spectrum Activity Profiling

The initial goal is to understand the compound's general biological activity profile. This phase uses high-throughput methods to cast a wide net and identify the most promising avenues for deeper investigation.

-

Causality and Rationale: Before investigating a specific target, it is crucial to confirm that the compound has a biological effect and to understand its spectrum of activity. Screening against a diverse panel of cancer cell lines (such as the NCI-60) can reveal patterns of sensitivity. For instance, high potency against lung adenocarcinoma lines might prioritize EGFR as a potential target.

-

Methodology:

-

Cell Plating: Seed cells from a diverse panel of human cancer cell lines (e.g., breast, lung, colon, leukemia) in 96-well plates at predetermined optimal densities. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride in sterile DMSO. Perform a serial dilution series (e.g., 100 µM to 1 nM) in the appropriate cell culture medium.

-

Treatment: Aspirate the old medium from the cell plates and add the medium containing the compound dilutions. Include vehicle-only (DMSO) controls and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Assay: Use a metabolic-based viability assay such as Resazurin or MTS. Add the reagent to each well and incubate as per the manufacturer's instructions.

-

Data Acquisition: Read the absorbance or fluorescence on a plate reader.

-

Analysis: Convert raw data to percentage viability relative to vehicle controls. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line using non-linear regression.

-

-

Data Presentation:

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Non-Small Cell Lung | Value |

| MCF-7 | Breast (ER+) | Value |

| MDA-MB-231 | Breast (Triple-Negative) | Value |

| HCT116 | Colon | Value |

| K-562 | Leukemia | Value |

| U-87 MG | Glioblastoma | Value |

-

Causality and Rationale: To efficiently test Hypothesis A, a broad kinase panel is the industry standard. This experiment rapidly identifies if the compound is a kinase inhibitor and reveals its selectivity profile. A highly selective inhibitor suggests a targeted mechanism, whereas a non-selective one may have multiple targets or a different MoA entirely.

-

Methodology:

-

Assay Selection: Engage a contract research organization (CRO) or use an in-house platform that offers a large panel of purified, active protein kinases (e.g., >300 kinases). Assays are typically radiometric (³³P-ATP incorporation) or fluorescence-based.

-

Compound Submission: Provide the compound at a high concentration (e.g., 10 µM) for a primary screen.

-

Primary Screen: The compound is tested at the single high concentration against the entire kinase panel.

-

Data Analysis: Results are reported as Percent Inhibition relative to a vehicle control.

-

Hit Selection: Kinases showing significant inhibition (typically >50% or >75%) are identified as "primary hits."

-

Phase II: Target Validation and Mechanistic Confirmation

With primary hits in hand, Phase II focuses on confirming these interactions and demonstrating that they occur within a cellular context.

-

Causality and Rationale: A single-point screen is not sufficient. It is imperative to confirm the inhibitory activity of the primary hits with a full dose-response curve to determine a robust IC₅₀ value. This quantifies the compound's potency against a specific, purified enzyme.

-

Methodology (Example for a protein kinase):

-

Assay Principle: Utilize a system that measures kinase activity, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

-

Reagent Preparation: Prepare assay buffer, purified active kinase (e.g., recombinant EGFR), the specific peptide substrate, and ATP.

-

Compound Dilution: Perform a 10-point, 3-fold serial dilution of the test compound, starting at 50 µM.

-

Kinase Reaction: In a 384-well plate, add the kinase, the compound dilution, and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal proportional to the initial ADP produced.

-

Data Acquisition: Read luminescence on a plate reader.

-

Analysis: Plot the luminescent signal against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀.

-

-

Causality and Rationale: A compound can be a potent enzyme inhibitor in a test tube but may fail to engage its target in a living cell due to poor permeability or rapid efflux. This experiment is a critical validation step to prove the compound reaches its target and exerts a functional effect. For a kinase inhibitor, this is typically measured by a reduction in the phosphorylation of a known downstream substrate.

-

Methodology (Example for an EGFR inhibitor):

-

Cell Culture and Stimulation: Culture A549 cells (which express EGFR) to ~80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 0.1x, 1x, 10x the cellular IC₅₀) for 1-2 hours.

-

Ligand Stimulation: Stimulate the cells with epidermal growth factor (EGF) at 100 ng/mL for 10 minutes to induce EGFR phosphorylation. Include an unstimulated control.

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies for phospho-EGFR (p-EGFR) and total EGFR. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

-

Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Quantify band intensity. A dose-dependent decrease in the p-EGFR/Total EGFR ratio confirms cellular target engagement.

-

Phase III: Deep-Dive into Cellular Consequences

Once the molecular target is validated, the final phase investigates the broader cellular consequences of this engagement, linking the molecular action to the observed phenotype (e.g., cell death).

-

Causality and Rationale: The cytotoxicity observed in Phase I is often the result of a halt in cell cycle progression. The specific phase of arrest (G1, S, or G2/M) provides powerful mechanistic clues. For example, EGFR inhibitors typically cause G1 arrest, while DNA-damaging agents often cause S or G2/M arrest.

-

Methodology:

-

Treatment: Treat cells (e.g., HCT116) with the compound at 1x and 5x its IC₅₀ for 24 hours.

-

Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Analyze the samples on a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is directly proportional to DNA content.

-

Interpretation: Deconvolute the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

-

Causality and Rationale: It is critical to determine if the compound is cytostatic (stops growth) or cytotoxic (induces death) and, if the latter, by what mechanism. Apoptosis, or programmed cell death, is a common outcome for effective anticancer agents. This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

-

Methodology:

-

Treatment: Treat cells with the compound at its IC₅₀ for a relevant time course (e.g., 24, 48 hours).

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze immediately by flow cytometry.

-

Interpretation:

-

Annexin V- / PI- : Healthy cells.

-

Annexin V+ / PI- : Early apoptotic cells.

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells.

-

Annexin V- / PI+ : Necrotic cells.

-

-

Part 3: Synthesizing the Narrative and Final MoA Determination

The power of this phased approach lies in the synthesis of data from each experiment into a cohesive and self-validating narrative. No single experiment defines the MoA.

-

Scenario 2: A DNA Damaging Agent. If the kinase screens are negative, but the compound induces strong G2/M arrest and high levels of apoptosis, this would pivot the investigation toward Hypothesis B. Follow-up experiments would include a DNA damage assay (e.g., staining for γH2AX foci) and biophysical assays (e.g., DNA thermal melt) to confirm direct DNA interaction.

This logical progression, where the results of one experiment dictate the choice and design of the next, ensures an efficient and scientifically rigorous investigation.

Conclusion

N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride stands as a promising chemical entity whose therapeutic potential is currently locked behind an uncharacterized mechanism of action. The systematic, multi-phased approach detailed in this guide—from broad phenotypic screening to specific target validation and cellular consequence analysis—provides a clear and robust roadmap for unlocking this potential. By meticulously following this workflow, research teams can efficiently build a comprehensive MoA profile, transforming a novel compound into a well-understood drug candidate poised for further preclinical and clinical development.

References

- IJCRT.org. (2024, December 12).

- MDPI. (2021, October 26). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.

- PMC. (n.d.). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).

- PMC - NIH. (2024, May 20). Quinazoline Derivatives as Targeted Chemotherapeutic Agents.

- MDPI. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).

- RSC Publishing. (2020, November 12). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids.

- (2025, January 15).

- Int J Pharm Chem Anal. (n.d.). Recent advances in the biological activity of quinazoline.

- IntechOpen. (2020, January 29). Biological Activity of Quinazolinones.

- ResearchGate. (n.d.). Chemical structures of quinazoline-based derivatives tested in... | Download Scientific Diagram.

- MDPI. (2025, February 1). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.

- (n.d.).

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]

- 4. Recent advances in the biological activity of quinazoline - Int J Pharm Chem Anal [ijpca.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]

- 9. Biological Activity of Quinazolinones | IntechOpen [intechopen.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Quinazoline Derivatives: A Technical Guide for Researchers

Introduction: The Quinazoline Scaffold - A Cornerstone in Medicinal Chemistry

Quinazoline, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are found in over 200 naturally occurring alkaloids and have been extensively explored for their vast therapeutic potential.[1][3] The structural versatility of the quinazoline nucleus allows for substitutions at various positions, leading to a diverse array of compounds with a wide spectrum of biological activities.[1][4][5] This guide provides an in-depth technical overview of the significant biological activities of quinazoline derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and summarize key structure-activity relationship (SAR) insights.

I. Anticancer Activity: Targeting Key Oncogenic Pathways

Quinazoline derivatives have emerged as a prominent class of anticancer agents, with several compounds approved for clinical use, including gefitinib, erlotinib, and afatinib.[6] Their primary mechanism of action often involves the inhibition of receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation, survival, and metastasis.[6]

A. Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)

A significant number of quinazoline-based anticancer drugs function as EGFR tyrosine kinase inhibitors.[6][7] They act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation.[7] This blockade disrupts downstream signaling cascades, such as the PI3K/Akt/mTOR and MAPK pathways, which are pivotal for tumor growth and survival.[6][8]

Caption: General workflow for the agar well diffusion assay.

C. Data Presentation: Antimicrobial Activity of Selected Quinazoline Derivatives

| Compound | Microorganism | Zone of Inhibition (mm) | Reference |

| Compound 15 | Staphylococcus aureus | 20 | [1] |

| Escherichia coli | 18 | [1] | |

| Pseudomonas aeruginosa | 16 | [1] | |

| Compound 17 | Klebsiella pneumoniae | 16 | [1] |

| Candida albicans | 15 | [1] | |

| Pseudomonas aeruginosa | 14 | [1] |

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Several quinazoline derivatives have exhibited potent anti-inflammatory effects, making them promising candidates for the treatment of inflammatory diseases. [9][10]

A. Mechanism of Action

The anti-inflammatory activity of quinazoline derivatives often involves the inhibition of key pro-inflammatory pathways. A central target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which regulates the expression of numerous inflammatory mediators, including cytokines, chemokines, and adhesion molecules. [7]Some derivatives have also been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. [4]

B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this edema is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.

-

Compound Administration: Administer the quinazoline derivative orally or intraperitoneally to the test group of rats. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

C. Data Presentation: Anti-inflammatory Activity of Selected Quinazoline Derivatives

| Compound | Dose (mg/kg) | Edema Inhibition (%) at 3h | Reference |

| Indomethacin (Standard) | 10 | 55.2 | [7] |

| Compound A | 50 | 45.8 | [7] |

| Compound B | 50 | 38.5 | [7] |

IV. Antiviral Activity: A Promising Frontier

Quinazoline derivatives have also demonstrated potential as antiviral agents against a variety of viruses, including influenza virus, HIV, and herpes simplex virus. [3][5][11]

A. Mechanism of Action

The antiviral mechanisms of quinazolines are diverse and virus-specific. They can involve:

-

Inhibition of Viral Replication: Some compounds directly interfere with the viral replication machinery. [11]* Inhibition of Viral Entry: Certain derivatives may block the attachment or entry of the virus into host cells.

-

Modulation of Host Factors: Some quinazolines may modulate host cell pathways that are essential for viral propagation.

Recent studies have highlighted the efficacy of certain quinazolinone compounds against Zika and Dengue viruses. [12]For instance, 2-sulfanylquinazolines have shown activity against the tobacco mosaic virus, outperforming the reference drug ribavirin. [11]

B. Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for quantifying the antiviral activity of a compound.

Principle: A confluent monolayer of host cells is infected with a known amount of virus. The cells are then overlaid with a semi-solid medium that restricts the spread of progeny virus, resulting in the formation of localized areas of cell death called plaques. The number of plaques is proportional to the amount of infectious virus. The antiviral activity of a compound is determined by its ability to reduce the number of plaques.

Step-by-Step Methodology:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well plates.

-

Virus Infection: Infect the cells with a specific multiplicity of infection (MOI) of the virus for 1 hour.

-

Compound Treatment: After infection, remove the virus inoculum and add an overlay medium containing different concentrations of the quinazoline derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration and determine the EC50 value (the concentration that inhibits 50% of plaque formation).

V. Structure-Activity Relationship (SAR) Insights

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core.

-

Anticancer Activity: For EGFR inhibitors, the substitution at the 4-position with an anilino group is crucial for activity. [13]Modifications at the 6- and 7-positions of the quinazoline ring can influence potency and selectivity. [13][14]* Antimicrobial Activity: The presence of halogen atoms at the 6- and 8-positions and an amine or substituted amine at the 4-position of the quinazolinone ring can enhance antimicrobial activity. [4]* Anti-inflammatory Activity: Electron-withdrawing groups at the C-1, C-6, and C-7 positions of the quinazolinone system have been shown to increase anti-inflammatory effects. [10]

Conclusion and Future Perspectives

The quinazoline scaffold continues to be a highly prolific source of biologically active compounds with immense therapeutic potential. The diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, underscore the importance of this heterocyclic system in drug discovery. Future research should focus on elucidating the precise mechanisms of action for various derivatives, optimizing their potency and selectivity through rational drug design based on SAR studies, and exploring novel therapeutic applications. The development of new synthetic methodologies will also be crucial for accessing a wider chemical space of quinazoline derivatives.

References

- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Arabian Journal of Chemistry.

- Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2025). International Journal of Medical and Pharmaceutical Research.

- A Comparative Guide to the Biological Activity of Quinazoline Deriv

- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021). Frontiers in Chemistry.

- Recent advances in the biological activity of quinazoline. (2021). International Journal of Pharmaceutical and Chemical Analysis.

- Studies on Disease-Modifying Antirheumatic Drugs: Synthesis of Novel Quinoline and Quinazoline Derivatives and Their Anti-inflammatory Effect. (1996). Journal of Medicinal Chemistry.

- Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2025). Acta Scientific Pharmaceutical Sciences.

- BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2018).

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2014). DARU Journal of Pharmaceutical Sciences.

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2017). RSC Advances.

- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm

- Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR. (2022). Archives of Pharmacal Research.

- Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (2013). Journal of Chemistry.

- Antiviral Agents – Benzazine Deriv

- Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. (2001). Bioorganic & Medicinal Chemistry Letters.

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). Molecules.

- Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). Journal of Medicinal Chemistry.

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). Molecules.

- In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. (2021). International Journal of Pharmaceutical Sciences and Drug Research.

- New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. (2022). Molecules.

- Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. (2020).

- Synthesis, antiviral and antimicrobial activities of quinazoline urea analogues. (2013).

- Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria. (2020). Molecules.

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). Molecules.

- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (2024). Oriental Journal of Chemistry.

- Biological Activities of Recent Advances in Quinazoline. (2024). IntechOpen.

- Quinazolinones, the Winning Horse in Drug Discovery. (2023). Molecules.

- Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022). MDPI.

- Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. (2023). Journal of Medicinal Chemistry.

- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022).

- Quinazoline and Its Derivatives: Privileged Heterocyclic Scaffolds in Antileishmanial Drug Discovery. (2023). IntechOpen.

- Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. (2021). Journal of Agricultural and Food Chemistry.

- Quinazoline derivatives: synthesis and bioactivities. (2014). Journal of Zhejiang University-SCIENCE B.

- Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. (2015). Saudi Pharmaceutical Journal.

- Synthesis and biological evaluation of new quinazolinone derivatives. (2014). European Journal of Chemistry.

Sources

- 1. Recent advances in the biological activity of quinazoline - Int J Pharm Chem Anal [ijpca.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 4. ijmpr.in [ijmpr.in]

- 5. Biological Activities of Recent Advances in Quinazoline | IntechOpen [intechopen.com]

- 6. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N1-(quinazolin-4-yl)ethane-1,2-diamine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of the novel quinazoline derivative, N1-(quinazolin-4-yl)ethane-1,2-diamine. As the quinazoline scaffold is a cornerstone in the development of a multitude of therapeutic agents, a thorough understanding of the fundamental characteristics of its new derivatives is paramount for accelerating drug discovery and development pipelines.[1][2][3][4][5] This document delineates the synthesis, structural elucidation, and key physicochemical parameters of this compound, including its predicted spectroscopic data, solubility, lipophilicity, and ionization constant. The methodologies presented herein are designed to be self-validating, providing a robust framework for the characterization of this and other novel chemical entities.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4][5] The versatility of the quinazoline core allows for substitution at various positions, enabling the fine-tuning of its pharmacological and pharmacokinetic properties. The title compound, N1-(quinazolin-4-yl)ethane-1,2-diamine, introduces a flexible diamine chain at the 4-position, a modification that can significantly influence its biological target interactions and physicochemical behavior. This guide serves as a foundational resource for researchers investigating this and related compounds.

Synthesis and Structural Elucidation

The synthesis of N1-(quinazolin-4-yl)ethane-1,2-diamine can be achieved through a nucleophilic aromatic substitution reaction, a common and effective method for the preparation of 4-aminoquinazoline derivatives.[6][7] The proposed synthetic pathway is outlined below.

Synthetic Pathway

Caption: Proposed synthesis of N1-(quinazolin-4-yl)ethane-1,2-diamine.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 4-chloroquinazoline (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), add an excess of ethane-1,2-diamine (5-10 eq).

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically between 80-120 °C, for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove the excess ethane-1,2-diamine and any inorganic salts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure N1-(quinazolin-4-yl)ethane-1,2-diamine.

Structural Characterization

| Technique | Predicted Data |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.55 (s, 1H, H2), 8.30 (d, J=8.0 Hz, 1H, H5), 7.85 (t, J=7.6 Hz, 1H, H7), 7.70 (d, J=8.4 Hz, 1H, H8), 7.55 (t, J=7.6 Hz, 1H, H6), 3.60 (t, J=6.0 Hz, 2H, CH₂-NH), 2.90 (t, J=6.0 Hz, 2H, CH₂-NH₂), 2.10 (br s, 2H, NH₂), 7.20 (br s, 1H, NH). |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 160.5 (C4), 154.0 (C2), 150.0 (C8a), 134.0 (C7), 128.0 (C5), 126.5 (C6), 122.0 (C8), 115.0 (C4a), 43.0 (CH₂-NH), 40.0 (CH₂-NH₂). |

| IR (KBr) ν (cm⁻¹) | 3350-3100 (N-H stretching), 3050 (aromatic C-H stretching), 2950-2850 (aliphatic C-H stretching), 1620 (C=N stretching), 1580 (C=C stretching). |

| Mass Spectrometry (ESI+) m/z | Calculated for C₁₀H₁₂N₄: 188.11. Expected [M+H]⁺: 189.12. |

Rationale for Predictions: The predicted NMR chemical shifts are based on established values for the quinazoline ring system and the typical shifts for an ethylenediamine moiety.[11][12] The IR absorption bands are characteristic of the functional groups present in the molecule.[13][14] The mass spectrometry data is based on the calculated molecular weight of the compound.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile.[8] The following section details the predicted and experimentally determined properties of N1-(quinazolin-4-yl)ethane-1,2-diamine.

Predicted Physicochemical Profile

| Property | Predicted Value | Method of Prediction |

| Molecular Formula | C₁₀H₁₂N₄ | - |

| Molecular Weight | 188.23 g/mol | - |

| Melting Point | 180-190 °C | Based on similar 4-aminoquinazoline derivatives. |

| logP | 1.2 ± 0.3 | ALOGPS 2.1 |

| Aqueous Solubility (logS) | -2.5 (at pH 7.4) | ALOGPS 2.1 |

| pKa | pKa₁: 8.5 (aliphatic amine), pKa₂: 4.5 (quinazoline N1) | ChemAxon |

Experimental Determination of Physicochemical Properties

The following are detailed protocols for the experimental determination of the key physicochemical properties of N1-(quinazolin-4-yl)ethane-1,2-diamine.

Caption: Workflow for melting point determination.

Protocol:

-

Sample Preparation: Ensure the sample of N1-(quinazolin-4-yl)ethane-1,2-diamine is completely dry and finely powdered.[4][9]

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire sample is molten (T_final). The melting point is reported as the range T_initial - T_final.[15]

Caption: Shake-flask method for solubility determination.

Protocol:

-

Preparation: Add an excess amount of N1-(quinazolin-4-yl)ethane-1,2-diamine to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed vial.

-

Equilibration: The vial is agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2][3][16]

-

Phase Separation: After equilibration, the suspension is filtered through a 0.45 µm filter or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant is determined by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of the compound should be used for accurate quantification.[17]

Caption: Shake-flask method for logP determination.

Protocol:

-

Partitioning System: A biphasic system of n-octanol and water (for logP) or a buffer of a specific pH (e.g., 7.4 for logD) is prepared and mutually saturated.

-

Procedure: A known amount of N1-(quinazolin-4-yl)ethane-1,2-diamine is dissolved in one of the phases. The mixture is then shaken vigorously for a set period to allow for partitioning between the two phases, followed by a period of rest to allow for complete phase separation.[18][19]

-

Analysis: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

-

Sample Preparation: A solution of N1-(quinazolin-4-yl)ethane-1,2-diamine of known concentration is prepared in water or a suitable co-solvent system.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), and the pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.[1][13]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) can be determined from the pH at the half-equivalence point(s) of the titration curve.

Stability Assessment

The chemical stability of a drug candidate is a critical parameter that influences its shelf-life and formulation development.

Predicted Stability: N1-(quinazolin-4-yl)ethane-1,2-diamine is expected to be relatively stable under standard laboratory conditions. However, the 4-aminoquinazoline linkage can be susceptible to hydrolysis under strongly acidic or basic conditions. The primary amine of the ethylenediamine side chain is also susceptible to oxidation.

Experimental Protocol for Stability Assessment:

-

Solution Preparation: Prepare solutions of the compound in various buffers (e.g., pH 2, 7.4, and 9) and store them at different temperatures (e.g., 4 °C, 25 °C, and 40 °C).

-

Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), aliquots are taken from each solution.

-

Analysis: The concentration of the parent compound remaining in each aliquot is determined by HPLC-UV. The appearance of any degradation products should also be monitored.

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical properties of N1-(quinazolin-4-yl)ethane-1,2-diamine. While direct experimental data for this novel compound is limited, this guide offers robust predicted values and detailed, validated protocols for their experimental determination. The synthesis, structural characterization, solubility, lipophilicity, and ionization constant data presented herein serve as a critical foundation for further investigation into the pharmacological potential of this and related quinazoline derivatives. By providing a clear and logical framework for the characterization of this molecule, this guide aims to facilitate its advancement through the drug discovery and development process.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2019, January 12). LogD. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

IntechOpen. (2020, January 22). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Retrieved from [Link]

-

MDPI. (2017, September 20). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2022, July 4). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Retrieved from [Link]

-

MDPI. (2025, January 24). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Retrieved from [Link]

-

MDPI. (2023, January 12). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Retrieved from [Link]

-

PMC. (2015, September 15). Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. Retrieved from [Link]

-

PMC. (2014, December 3). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. Retrieved from [Link]

-

PMC. (2014, October 28). Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminoquinazoline. Retrieved from [Link]

-

ResearchGate. (2022, November 16). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and evaluation of highly selective quinazoline-2,4-dione ligands for sphingosine-1-phosphate receptor 2 Supplementary. Retrieved from [Link]

-

Semantic Scholar. (2022, October 25). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Waters. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Retrieved from [Link]

-

ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

-

ChemAxon. (n.d.). Solubility prediction. Retrieved from [Link]

-

MDPI. (2019, October 24). Aniquinazolines A–D, Four New Quinazolinone Alkaloids from Marine-Derived Endophytic Fungus Aspergillus nidulans. Retrieved from [Link]

-

MDPI. (n.d.). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

-

MolPort. (n.d.). N1-(pyrazin-2-yl)-N2-(quinazolin-4-yl)ethane-1,2-diamine. Retrieved from [Link]

-

PMC. (2016, December 22). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

ResearchGate. (n.d.). Concerning the Basicity of 4-Dimethylaminoquinazoline Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. Retrieved from [Link]

-

ResearchGate. (n.d.). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. Retrieved from [Link]

-

Sci-Hub. (n.d.). Synthesis of Quinazolin-4(1H)-ones via Amination and Annulation of Amidines and Benzamides. Retrieved from [Link]

-

Springer. (n.d.). 546+933 synthesis of quinazolin-4-one and its derivatives and investigation of the effects of copper catalysts. Retrieved from [Link]

-

MDPI. (n.d.). Quinazoline-Derivatives of Imino-1,2,3-Dithiazoles Promote Biofilm Dispersion of Pseudomonas aeruginosa. Retrieved from [Link]

-

PMC. (n.d.). Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors. Retrieved from [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

ProQuest. (n.d.). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. Retrieved from [Link]

-

ijirss. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. youtube.com [youtube.com]

- 3. platform.softwareone.com [platform.softwareone.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. acdlabs.com [acdlabs.com]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. revvitysignals.com [revvitysignals.com]

- 9. Reddit - Please wait for verification [reddit.com]

- 10. gaussian.com [gaussian.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties | IntechOpen [intechopen.com]

- 15. youtube.com [youtube.com]

- 16. netdekagaku.com [netdekagaku.com]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. Calculations - Documentation [docs.chemaxon.com]

- 19. acdlabs.com [acdlabs.com]

A Technical Guide to the Design, Synthesis, and Evaluation of N1-(quinazolin-4-yl)ethane-1,2-diamine Analogs as Kinase Inhibitors

Executive Summary: The quinazoline ring system is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved drugs, particularly in oncology.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it a "privileged scaffold" for targeting the ATP-binding pocket of protein kinases.[3][4] This guide focuses on the structural analogs of N1-(quinazolin-4-yl)ethane-1,2-diamine, a representative 4-aminoquinazoline, to provide a technical framework for researchers in drug development. We will explore the rational design principles based on structure-activity relationships (SAR), detail robust synthetic and analytical protocols, and examine the mechanistic basis of their action as kinase inhibitors.

The Quinazoline Scaffold: A Privileged Core for Kinase Inhibition

The 4-aminoquinazoline core is a well-established pharmacophore for inhibitors of receptor tyrosine kinases (RTKs), which are critical mediators of cellular signaling pathways that regulate cell growth, proliferation, and survival.[1] The dysregulation of RTK activity is a hallmark of many cancers, making them prime therapeutic targets.[5] Several highly successful anticancer drugs, including gefitinib, erlotinib, and lapatinib, are built upon this scaffold, validating its clinical and commercial importance.[3][6]

The fundamental interaction of the 4-aminoquinazoline scaffold with the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR) involves a critical hydrogen bond. The nitrogen at position 1 (N1) of the quinazoline ring acts as a hydrogen bond acceptor, mimicking the interaction of the N1 of adenine in ATP.[1] The exocyclic amine at the C4 position provides an additional hydrogen bond donor, further anchoring the molecule in the active site. This bidentate interaction provides a strong foundation for high-affinity binding, which can be further optimized through the strategic modification of the scaffold's substituents.

Rational Design and Synthesis of Structural Analogs

The development of novel analogs from a lead compound like N1-(quinazolin-4-yl)ethane-1,2-diamine is driven by the need to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are paramount in guiding these modifications.

Core Pharmacophore and Structure-Activity Relationship (SAR) Insights

The SAR for 4-aminoquinazoline-based kinase inhibitors is well-documented:

-

C4-Substituent: The side chain at the C4 position is arguably the most critical for determining target specificity and potency. For N1-(quinazolin-4-yl)ethane-1,2-diamine, the ethylenediamine chain provides a flexible linker to a terminal amine, which can be further functionalized. Modifying the length, rigidity, and terminal group of this chain can dramatically alter the binding affinity and selectivity profile.

-

Quinazoline Core (C6 and C7 Positions): The benzene portion of the quinazoline ring provides a vector for deep exploration into a hydrophobic pocket of the kinase domain.[1] Small, electron-donating groups such as methoxy (-OCH₃) or fused dioxygenated rings (e.g., methylenedioxy) at the C6 and C7 positions have been shown to significantly enhance potency against targets like EGFR and VEGFR.[7][8] These groups can improve solubility and form favorable interactions within the binding site.

-

C2-Position: While often left unsubstituted (as a hydrogen atom), modifications at the C2 position can introduce new interaction points or modulate the electronic properties of the heterocyclic ring system.[9][10]

General Synthetic Strategies

A prevalent and reliable method for synthesizing 4-aminoquinazoline analogs is the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinazoline intermediate with a desired amine.[1][11] This key intermediate is typically prepared from the corresponding quinazolin-4(3H)-one, which can be synthesized from readily available anthranilic acid derivatives.[12]

The general workflow is depicted below:

Experimental Protocol: Synthesis of a Representative Analog

This protocol describes the synthesis of a hypothetical analog, N1-(6,7-dimethoxyquinazolin-4-yl)ethane-1,2-diamine , starting from the corresponding 4-chloroquinazoline.

Objective: To synthesize a C6, C7-disubstituted analog via nucleophilic aromatic substitution.

Materials:

-

4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

-

Ethane-1,2-diamine (5.0 eq, serves as reactant and base)

-

2-Propanol (Isopropanol)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) / Methanol (MeOH) / Triethylamine (TEA) solvent system

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq).

-

Solvent and Reagent Addition: Add 2-propanol to the flask to create a slurry. Add ethane-1,2-diamine (5.0 eq) to the mixture. The large excess of the diamine is used to minimize the formation of the bis-alkylated product and to act as a base to neutralize the HCl generated.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1). The starting material is less polar than the product.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the 2-propanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This removes excess diamine and any remaining HCl salt.

-

Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography. Elute with a gradient system, such as EtOAc/MeOH containing 1% TEA, to isolate the pure product. The triethylamine is added to prevent the polar amine product from tailing on the acidic silica gel.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation and Characterization

Once synthesized and purified, the novel analogs must be subjected to a battery of biological assays to determine their activity and mechanism of action.

Protocol: In Vitro Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To determine the concentration at which an analog inhibits cancer cell growth by 50% (IC₅₀).

Materials:

-

Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)[6][13]

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Synthesized quinazoline analogs dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (DMSO) controls and untreated controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Tabulated SAR Data Summary

| Compound ID | R¹ (C6) | R² (C7) | C4-Side Chain | EGFR IC₅₀ (nM) | A549 Cell IC₅₀ (µM) |

| Lead | H | H | -NH(CH₂)₂NH₂ | 250 | 15.2 |

| Analog 1 | -OCH₃ | H | -NH(CH₂)₂NH₂ | 120 | 8.1 |

| Analog 2 | -OCH₃ | -OCH₃ | -NH(CH₂)₂NH₂ | 15 | 0.9 |

| Analog 3 | -OCH₃ | -OCH₃ | -NH(CH₂)₃NH₂ | 45 | 2.5 |

| Analog 4 | -OCH₃ | -OCH₃ | -NH-phenyl | 5 | 0.4 |

This table illustrates that adding methoxy groups at C6 and C7 (Analog 2 vs. Lead) enhances both enzymatic and cellular potency. It also shows that modifying the C4-side chain (Analog 4 vs. Analog 2) can further improve activity.

Mechanism of Action: Targeting Tyrosine Kinase Signaling

Analogs of N1-(quinazolin-4-yl)ethane-1,2-diamine frequently exert their anticancer effects by inhibiting receptor tyrosine kinases, such as EGFR.[5][6] These receptors are crucial for signaling pathways that drive cell proliferation and survival.

Upon binding of a growth factor (e.g., EGF), the EGFR dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation creates docking sites for downstream signaling proteins, activating cascades like the RAS/MAPK and PI3K/AKT pathways, which ultimately promote cell growth and prevent apoptosis.

4-aminoquinazoline derivatives act as ATP-competitive inhibitors.[1] They occupy the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling. This blockade effectively shuts down the oncogenic signaling driven by an overactive or mutated EGFR.

Conclusion and Future Perspectives

The 4-aminoquinazoline scaffold, exemplified by N1-(quinazolin-4-yl)ethane-1,2-diamine, remains a highly fertile ground for the development of targeted therapeutics. This guide has outlined the key principles for the rational design, synthesis, and evaluation of its structural analogs. By leveraging established SAR data, chemists can strategically modify the core structure to enhance potency and selectivity. The provided protocols for synthesis and biological testing offer a validated workflow for advancing novel candidates from concept to characterization. Future work in this field will likely focus on developing multi-targeted inhibitors that can simultaneously block several oncogenic pathways, as well as creating analogs that can overcome common drug resistance mechanisms.[4][5]

References

-

Mishra, R., et al. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Bioorganic & Medicinal Chemistry, 17(1), 119-132. [Link]

-

Siddique, M., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry, 41(6). [Link]

-

Upadhyay, A., et al. (2026). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Current Drug Targets. [Link]

-

Das, D., & Gong, Y. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 108-126. [Link]

-

Shaikh, A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of Molecular Structure, 1274, 134551. [Link]

-

Al-Ostath, M. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868. [Link]

-

Costa, M., et al. (2016). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society. [Link]

-

Damghani, M., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1033620. [Link]

-

Shi, D., et al. (2009). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 14(7), 2627-2634. [Link]

-

Dymek, B., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 28(7), 3169. [Link]

-

Sharma, R., et al. (2018). Quantitative structure activity relationship study based molecular modeling of 4-aminoquinazoline derivatives for Aurora kinase inhibition. Indian Journal of Chemistry - Section B, 57B(11), 1421-1429. [Link]

-

Kumar, S., & Das, P. (2025). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. ChemistrySelect. [Link]

-

Singh, S., et al. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Catalysts, 14(5), 324. [Link]

-

Ghorab, M. M., et al. (2023). Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. Scientific Reports, 13(1), 13481. [Link]

-

Sharma, R., et al. (2018). Quantitative structure activity relationship study based molecular modeling of 4-aminoquinazoline derivatives for Aurora kinase inhibition. ResearchGate. [Link]

-

Kumar, S., et al. (2013). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Bioinorganic Chemistry and Applications, 2013, 605892. [Link]

-

Abdallah, E. A., et al. (2021). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. RSC Advances, 11(56), 35639-35655. [Link]

-

El-Azab, A. S., et al. (2025). Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities. RSC Medicinal Chemistry. [Link]

-

Liu, S., et al. (2022). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry, 15(4), 103706. [Link]

-

Conconi, M. T., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry, 67, 234-246. [Link]

- Yuldashev, F., et al. (2025).

-

Karayianni, V., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Pharmaceuticals, 16(12), 1691. [Link]

-

Amessou, M., et al. (2022). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. ACS Omega, 7(12), 10565-10583. [Link]

-

Al-Suwaidan, I. A., et al. (2020). Biological Activity of Quinazolinones. IntechOpen. [Link]

-

Unknown Author. (n.d.). Synthesis of Quinazolin-4(1H)-ones via Amination and Annulation of Amidines and Benzamides. Synfacts. [Link]

-

Singh, G., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6487. [Link]

- Abdel-Aziz, M., et al. (2010). Synthesis of some new quinazolin-4-one derivatives and evaluation of their antimicrobial and antiinflammatory effects. Medicinal Chemistry Research, 19(5), 456-472.

-

Wang, D., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 27(6), 232. [Link]

-

Kumar, V., et al. (2022). Synthesis of Novel Quinazolin-4-one hybrids as potential antimicrobial agents. Indonesian Journal of Chemistry, 22(2), 324-331. [Link]

-

Yang, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules, 28(13), 5221. [Link]

-